2,3-Dibromo-5-methoxynitrobenzene
Overview
Description
2,3-Dibromo-5-methoxynitrobenzene is an aromatic compound that features a benzene ring substituted with two bromine atoms, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-methoxynitrobenzene typically involves multiple steps, starting from benzene. The process includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated benzene undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atoms.
Methoxylation: Finally, the methoxy group is introduced through a reaction with methanol in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where electrophiles replace one of the existing substituents.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Bromination: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4).
Major Products:
Reduction: 2,3-Dibromo-5-methoxyaniline.
Oxidation: 2,3-Dibromo-5-methoxybenzoic acid.
Scientific Research Applications
2,3-Dibromo-5-methoxynitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving the interaction of aromatic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique substituent pattern.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-methoxynitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups like the nitro group makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations.
Comparison with Similar Compounds
2,3-Dibromo-5-nitrobenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2,3-Dibromo-5-methoxybenzene:
2,3-Dibromo-5-methoxyaniline: Contains an amine group instead of a nitro group, altering its chemical properties and reactivity.
Uniqueness: 2,3-Dibromo-5-methoxynitrobenzene is unique due to the combination of bromine, methoxy, and nitro substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,2-dibromo-5-methoxy-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVVFYZPCVAFMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408944 | |
Record name | Benzene, 1,2-dibromo-5-methoxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10172-36-8 | |
Record name | Benzene, 1,2-dibromo-5-methoxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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